molecular formula C24H23N3O2 B10982989 2-methyl-1-oxo-3-phenyl-N-[2-(pyridin-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

2-methyl-1-oxo-3-phenyl-N-[2-(pyridin-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Cat. No.: B10982989
M. Wt: 385.5 g/mol
InChI Key: UCVDGHJAVVJNGG-UHFFFAOYSA-N
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Description

2-methyl-1-oxo-3-phenyl-N-[2-(pyridin-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core, a phenyl group, a pyridine ring, and a carboxamide group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-oxo-3-phenyl-N-[2-(pyridin-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline core.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where the tetrahydroisoquinoline core reacts with a phenyl acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Pyridine Ring: The pyridine ring can be attached through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate leaving group on the tetrahydroisoquinoline core.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where the tetrahydroisoquinoline core reacts with an amine in the presence of a coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-oxo-3-phenyl-N-[2-(pyridin-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and pyridine rings.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

    Hydrolysis: Acidic or basic conditions (HCl, NaOH) can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may yield hydroxyl derivatives.

Scientific Research Applications

2-methyl-1-oxo-3-phenyl-N-[2-(pyridin-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide has various scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets and pathways.

    Industrial Applications: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-1-oxo-3-phenyl-N-[2-(pyridin-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific structural features, which confer distinct biological activities and chemical reactivity

Properties

Molecular Formula

C24H23N3O2

Molecular Weight

385.5 g/mol

IUPAC Name

2-methyl-1-oxo-3-phenyl-N-(2-pyridin-2-ylethyl)-3,4-dihydroisoquinoline-4-carboxamide

InChI

InChI=1S/C24H23N3O2/c1-27-22(17-9-3-2-4-10-17)21(19-12-5-6-13-20(19)24(27)29)23(28)26-16-14-18-11-7-8-15-25-18/h2-13,15,21-22H,14,16H2,1H3,(H,26,28)

InChI Key

UCVDGHJAVVJNGG-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(C2=CC=CC=C2C1=O)C(=O)NCCC3=CC=CC=N3)C4=CC=CC=C4

Origin of Product

United States

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